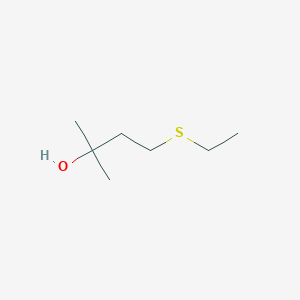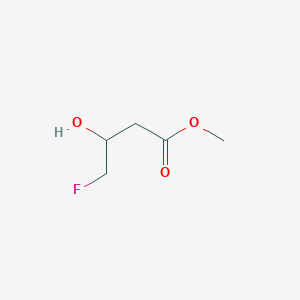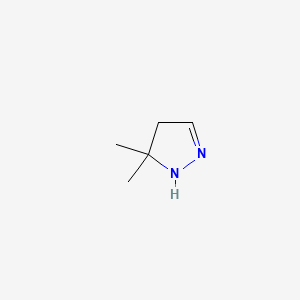
1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of chalcones with hydrazine hydrate in acetic acid . Another method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- often involves large-scale synthesis using efficient catalytic processes. These methods are designed to maximize yield and minimize waste, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions often involve the use of hydrogen gas and a suitable catalyst.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, using reagents like aryl halides and bases.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen, and catalysts like Ru3(CO)12.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Aryl halides, bases like KOtBu, and copper powder.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1H-Pyrazole, 4,5-dihydro-4,5-dimethyl-
- 4,5-Dihydro-1,5-dimethyl-1H-pyrazole
- 5,5-Dimethyl-4-(1-methylethylidene)-4,5-dihydro-1H-pyrazole
Uniqueness: 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, as it can offer distinct advantages over other similar compounds .
Properties
CAS No. |
4320-85-8 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
5,5-dimethyl-1,4-dihydropyrazole |
InChI |
InChI=1S/C5H10N2/c1-5(2)3-4-6-7-5/h4,7H,3H2,1-2H3 |
InChI Key |
FLYZAKYDSFYRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=NN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
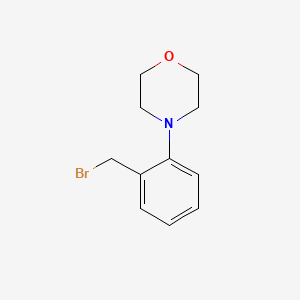
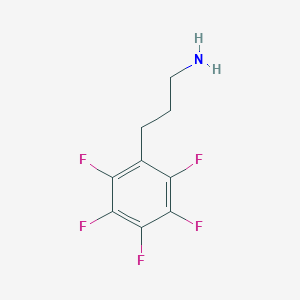
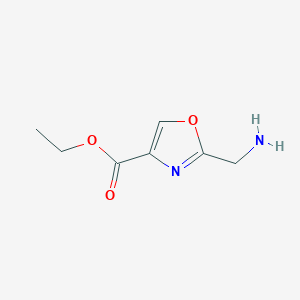
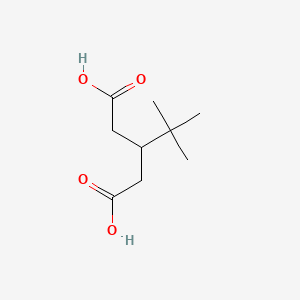
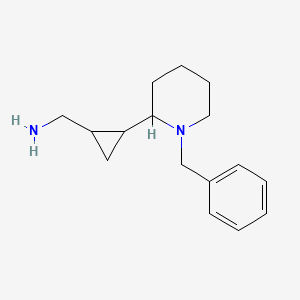

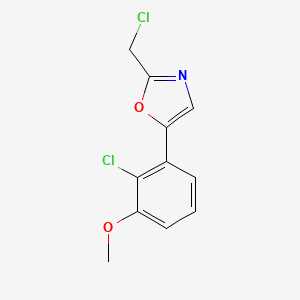
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)

